Praseodymium oxide (Pr2O3)

Descripción general

Descripción

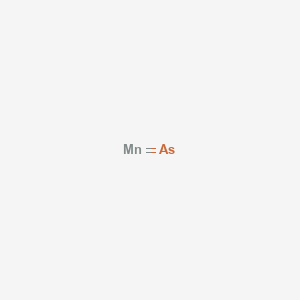

Praseodymium(III) oxide, also known as praseodymium oxide or praseodymia, is a chemical compound composed of praseodymium and oxygen with the formula Pr2O3 . It forms light green hexagonal crystals . It is insoluble in water but soluble in acids . It is often used in conjunction with a promoter such as sodium or gold to improve its catalytic performance .

Synthesis Analysis

Praseodymium(IV) oxide can be produced by boiling Pr6O11 in water or acetic acid . In a study, Ru nanoparticles highly dispersed on Pr2O3 were prepared and investigated as a catalyst for ammonia decomposition .

Molecular Structure Analysis

Praseodymium(III) oxide crystallizes in the manganese(III) oxide or bixbyite structure . It has a trigonal crystal system . The chemical formula is Pr2O3 and the molar mass is 329.813 g/mol .

Chemical Reactions Analysis

Praseodymium(III) oxide has been found to be highly active for ammonia decomposition . This is due to the high density of basic sites, abundant oxygen vacancies, and strong interaction with Ru, which can modulate electronic properties of Ru nanoparticles .

Physical And Chemical Properties Analysis

Praseodymium(III) oxide is a light green solid . It has a density of 6.9 g/cm3 . The melting point is 2183°C . It has a band gap of 3.877 eV .

Aplicaciones Científicas De Investigación

Dielectric Properties for Microelectronics : Pr2O3 is used in metal-organic chemical vapor deposition on silicon, showing promise as a high-k dielectric material in microelectronics. It demonstrates a high dielectric constant and low leakage current density, making it suitable for sub-0.1μm CMOS technology and metal-oxide-semiconductor capacitors (Nigro et al., 2003), (Schmeißer, 2003).

Semiconductor / High-K Dielectric Material Combinations : Research on thin films of Pr2O3 on SiC(0001) surfaces indicates its potential as a promising semiconductor/high-K dielectric material combination. The interaction of Pr2O3 with these surfaces has been studied using techniques like synchrotron radiation photoelectron spectroscopy (Goryachko et al., 2004).

Nuclear Medicine and Cancer Therapy : Pr2O3 is used in the preparation of radioactive praseodymium oxide as a multifunctional agent in nuclear medicine. It has potential applications in cancer therapy, particularly using nanosized neodymium oxide for treating non-small-cell lung cancer (Bakht et al., 2013).

Organic Light-Emitting Diode Applications : Pr2O3 coated anodes enhance hole-injection, quantum, and power efficiencies in organic light-emitting diodes (OLEDs). This application demonstrates the material's potential in improving electronic device performance (Qiu et al., 2002).

Photocatalytic Activity for Environmental Purposes : Pr2O3-doped zinc oxide nanoparticles show promise in photocatalytic degradation of pollutants. They are used in wastewater treatments and environmental photocatalysis, demonstrating enhanced photocatalytic efficiency and degradation capabilities (AlAbdulaal et al., 2021).

Electrochemical Energy Storage : Praseodymium oxide/polypyrrole nanocomposites are synthesized for application in electrochemical energy storage. They exhibit enhanced thermal stability and high specific capacitance, suitable for supercapacitor electrode materials (Wang et al., 2011).

Safety And Hazards

Direcciones Futuras

Praseodymium-oxide-based cathodes have been proved to be quite interesting devices: the hydrogen evolution reaction is guaranteed by the presence of a noble metal (platinum and/or rhodium), while the stability and poisoning resistance seem to be strongly improved by the presence of lanthanide oxides .

Propiedades

IUPAC Name |

oxygen(2-);praseodymium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Pr/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKQUGHLEMYQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

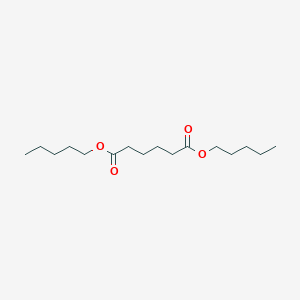

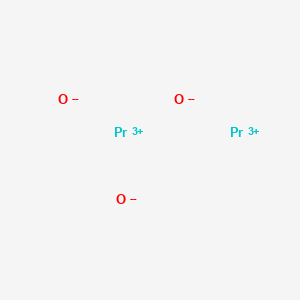

[O-2].[O-2].[O-2].[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pr2O3, O3Pr2 | |

| Record name | Praseodymium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Praseodymium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884498 | |

| Record name | Praseodymium oxide (Pr2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.814 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Yellow-green solid; Insoluble in water; Soluble in acids; Hygroscopic; [Hawley] | |

| Record name | Praseodymium oxide (Pr2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Praseodymium oxide (Pr2O3) | |

CAS RN |

11113-81-8, 12036-32-7 | |

| Record name | Praseodymium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium oxide (Pr2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium oxide (Pr2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipraseodymium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-](/img/structure/B84530.png)